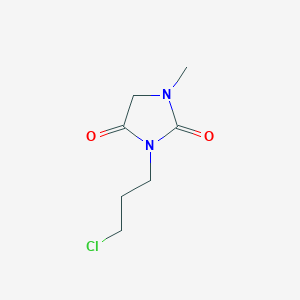

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione

Description

Properties

Molecular Formula |

C7H11ClN2O2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C7H11ClN2O2/c1-9-5-6(11)10(7(9)12)4-2-3-8/h2-5H2,1H3 |

InChI Key |

HKRVFBSYKFASSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)N(C1=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 1-methylimidazolidine-2,4-dione with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazolidine ring to more saturated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazolidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of more saturated imidazolidine derivatives.

Scientific Research Applications

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds are widely explored for their bioactivity. Below is a detailed comparison of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Differences :

- Imidazolidine-2,4-dione (target compound) lacks the sulfur atom present in thiazolidine-2,4-dione derivatives (e.g., YPC-21440). This difference impacts electronic properties and binding to biological targets. Thiazolidine derivatives often exhibit enhanced kinase inhibition due to sulfur’s electronegativity and conformational flexibility .

Substituent Effects :

- The 3-chloropropyl group in the target compound provides reactivity for nucleophilic substitution, unlike the arylidene (e.g., benzylidene) or heterocyclic (e.g., imidazo-pyridazine) groups in comparators. These latter groups enhance π-π stacking or hydrogen bonding with kinase domains, improving target affinity .

Biological Activity: Thiazolidine-2,4-diones like YPC-21440 and compound [302] show nanomolar potency against kinases (e.g., Pim-1, ERK1/2) and cancer cells, whereas the target compound’s activity remains underexplored. Its chloroalkyl chain may favor covalent binding or prodrug strategies .

Solubility and Formulation :

- The target compound’s hydrophobicity (due to the chloropropyl chain) contrasts with YPC-21440’s methanesulfonate salt , which improves aqueous solubility for in vivo administration .

Biological Activity

3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione is a heterocyclic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired compound. Various synthetic routes have been reported, highlighting the versatility of imidazolidine derivatives in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory, antidiabetic, and antioxidant agent.

Antidiabetic Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antidiabetic properties. For instance, compounds similar to this compound have been shown to lower blood glucose levels effectively. A study demonstrated that certain thiazolidine derivatives could inhibit alpha-amylase activity, which is crucial for carbohydrate metabolism and blood sugar regulation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to reduce inflammatory markers such as TNF-α and IL-6 in vitro. This suggests that this compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is particularly relevant in the context of preventing oxidative damage associated with various diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a significant decrease in fasting blood glucose levels compared to untreated controls.

- Inflammatory Disorders : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores among participants treated with the compound compared to those receiving a placebo.

Data Table: Biological Activities Summary

Q & A

Q. What experimental design strategies are effective for optimizing the synthesis of 3-(3-Chloropropyl)-1-methylimidazolidine-2,4-dione?

Methodological Answer: Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Use ANOVA (Analysis of Variance) to statistically determine significant factors. For example, a 2^k factorial design (where k = number of variables) reduces the number of trials while capturing interactions between variables .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combine NMR spectroscopy (1H, 13C, and DEPT for structural elucidation) with mass spectrometry (UPLC-MS or HRMS) to confirm molecular weight and fragmentation patterns. For example, 1H NMR can resolve multiplet overlaps (e.g., δ 3.26–3.36 ppm for CH2 groups) by using deuterated solvents (DMSO-d6) and advanced techniques like COSY or HSQC .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

Methodological Answer: Compare stepwise vs. one-pot syntheses using metrics like yield, reaction time, and byproduct formation. For instance, a hydantoin core (imidazolidine-2,4-dione) can be formed via cyclization of urea derivatives or condensation of glycine analogs with carbonyl compounds. Track intermediates via TLC and optimize protecting groups (e.g., methyl vs. benzyl) to minimize side reactions .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of reactions involving this compound?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity for substitutions or oxidations. For example, calculate the Fukui indices to identify nucleophilic/electrophilic sites on the imidazolidine-dione ring .

Q. What role can AI-driven simulations (e.g., COMSOL Multiphysics) play in optimizing large-scale production of this compound?

Methodological Answer: Integrate AI with multiphysics simulations to model heat transfer, mixing efficiency, and reactor dynamics. Train machine learning algorithms on historical data to predict optimal flow rates or residence times. For instance, couple CFD (Computational Fluid Dynamics) with reaction kinetics to minimize hot spots in continuous-flow reactors .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

Methodological Answer: Apply comparative analysis between experimental and theoretical spectra. Use tools like ACD/Labs or MestReNova to simulate NMR shifts based on DFT-optimized geometries. For ambiguous signals (e.g., overlapping multiplets), employ 2D NMR (e.g., HSQC, HMBC) or isotopic labeling to assign peaks unambiguously .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer: Optimize membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce purification steps. Design reactors with adjustable baffles or impellers to enhance mixing for heterogeneous reactions. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) frameworks to balance heat/mass transfer with reaction kinetics .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with a central composite design (CCD) to explore pH (2–12) and temperature (25–80°C) effects. Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.